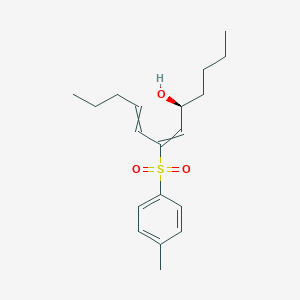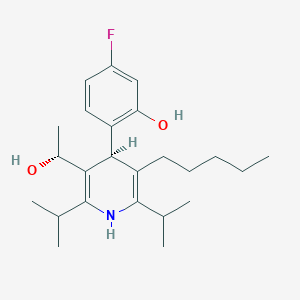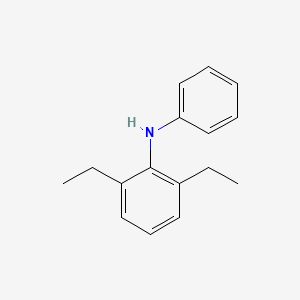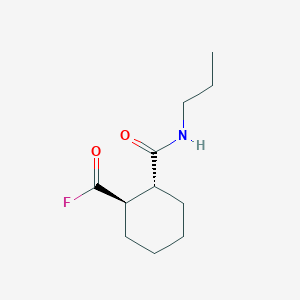
(5S)-7-(4-Methylbenzene-1-sulfonyl)dodeca-6,8-dien-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S)-7-(4-Methylbenzene-1-sulfonyl)dodeca-6,8-dien-5-ol is a complex organic compound characterized by its unique structure, which includes a sulfonyl group attached to a dodecadienol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-7-(4-Methylbenzene-1-sulfonyl)dodeca-6,8-dien-5-ol typically involves multi-step organic reactions. The process may start with the preparation of the dodecadienol backbone, followed by the introduction of the sulfonyl group. Common reagents used in these reactions include sulfonyl chlorides and bases such as triethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures to handle potentially hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
(5S)-7-(4-Methylbenzene-1-sulfonyl)dodeca-6,8-dien-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5S)-7-(4-Methylbenzene-1-sulfonyl)dodeca-6,8-dien-5-ol can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound may have potential applications in biological research, particularly in studying the effects of sulfonyl groups on biological systems. It could be used to modify biomolecules or as a probe in biochemical assays.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Sulfonyl-containing compounds are known for their pharmacological activities, and this compound might exhibit similar properties.
Industry
Industrially, the compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (5S)-7-(4-Methylbenzene-1-sulfonyl)dodeca-6,8-dien-5-ol would depend on its specific interactions with molecular targets. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting or modifying their activity. The dodecadienol backbone may also play a role in the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(5S)-7-(4-Methylbenzene-1-sulfonyl)dodeca-6,8-dien-5-ol: can be compared with other sulfonyl-containing compounds such as sulfonamides and sulfonylureas.
Sulfonamides: Known for their antibacterial properties.
Sulfonylureas: Used as oral hypoglycemic agents in the treatment of diabetes.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a sulfonyl group with a dodecadienol backbone. This combination may confer unique chemical and biological properties not found in other similar compounds.
Propiedades
Número CAS |
204073-94-9 |
|---|---|
Fórmula molecular |
C19H28O3S |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
(5S)-7-(4-methylphenyl)sulfonyldodeca-6,8-dien-5-ol |
InChI |
InChI=1S/C19H28O3S/c1-4-6-8-10-19(15-17(20)9-7-5-2)23(21,22)18-13-11-16(3)12-14-18/h8,10-15,17,20H,4-7,9H2,1-3H3/t17-/m0/s1 |
Clave InChI |
WMHROUDMXDSYHU-KRWDZBQOSA-N |
SMILES isomérico |
CCCC[C@@H](C=C(C=CCCC)S(=O)(=O)C1=CC=C(C=C1)C)O |
SMILES canónico |
CCCCC(C=C(C=CCCC)S(=O)(=O)C1=CC=C(C=C1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine](/img/structure/B12580559.png)
![3-{[(4-Methoxyphenyl)methyl]sulfanyl}cyclohex-2-en-1-one](/img/structure/B12580560.png)


![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-chloro-, methyl ester](/img/structure/B12580588.png)



![2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12580611.png)
![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-5-methoxy-](/img/structure/B12580613.png)
![2-(2-{4-[2-(Thiophen-2-yl)ethenyl]phenyl}ethenyl)-1,3-benzothiazole](/img/structure/B12580620.png)

![[(3R,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl]methanol](/img/structure/B12580625.png)
